4-Chloropyrrolo[1,2-a]quinoxaline
Overview
Description
4-Chloropyrrolo[1,2-a]quinoxaline is an organic compound with the molecular formula C11H7ClN2 and a molecular weight of 202.64 . It is used in the synthesis of other drugs .
Synthesis Analysis
The synthesis of quinoxalines, including 4-Chloropyrrolo[1,2-a]quinoxaline, has been a subject of constant interest due to their valuable characteristics and marked biological activity . Recent advances in the field have focused on transition-metal-free synthesis methods, which are more sustainable and environmentally friendly .Molecular Structure Analysis
The InChI code for 4-Chloropyrrolo[1,2-a]quinoxaline is1S/C11H7ClN2/c12-11-10-6-3-7-14 (10)9-5-2-1-4-8 (9)13-11/h1-7H
. This compound is a chiral molecule that can be derived from the natural product quinoxaline .
Scientific Research Applications
4-Chloropyrrolo[1,2-a]quinoxaline: A Comprehensive Analysis of Scientific Research Applications
Antiparasitic Agents: 4-Chloropyrrolo[1,2-a]quinoxaline derivatives have been studied for their potential as antiparasitic agents, particularly against maladies such as malaria and Leishmaniasis .
Antifungal Activity: Research has also explored the antifungal properties of these compounds, which could lead to new treatments for fungal infections .
Neurological Receptor Ligands: These derivatives have been applied as ligands of 5-HT3 receptors, which are involved in the modulation of neurotransmission in the central nervous system .
Kinase Inhibition: They have shown promise as inhibitors of human protein kinases like CK2 and AKT kinase, which play roles in cell signaling pathways .
Enzyme Inhibition: Compounds based on 4-Chloropyrrolo[1,2-a]quinoxaline have been used to inhibit enzymes such as RAD51, FAAH, and MAGL, which are involved in DNA repair and fatty acid metabolism .
Protein Tyrosine Phosphatase 1B Inhibition: These compounds have been shown to inhibit protein tyrosine phosphatase 1B, an enzyme implicated in the regulation of insulin signaling .
Analgesic Properties: Some derivatives possess analgesic properties, offering potential for pain management solutions .
Antileukemic and Tuberculostatic Activity: There is evidence to suggest that these compounds may have antileukemic and tuberculostatic activities, providing avenues for cancer and tuberculosis treatment research .
Fluorescent Probes: 4-(2-Arylidenehydrazinyl)pyrrolo-[1,2-a]quinoxalines have been utilized as fluorescent probes in various scientific studies .
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as pyrroloquinoxalines have been studied as potential inhibitors of akt kinase , a key regulator of cell survival and proliferation, suggesting a possible target for 4-Chloropyrrolo[1,2-a]quinoxaline.
Mode of Action
If it acts similarly to related compounds, it may interact with its target, potentially Akt kinase, leading to changes in the kinase’s activity .
Biochemical Pathways
If it inhibits Akt kinase like its related compounds, it could affect several downstream pathways, including those involved in cell growth, cell cycle progression, survival, migration, epithelial-mesenchymal transition, and angiogenesis .
Result of Action
If it acts as an Akt kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .
properties
IUPAC Name |
4-chloropyrrolo[1,2-a]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-11-10-6-3-7-14(10)9-5-2-1-4-8(9)13-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMYTAKENOIBNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300957 | |
Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6025-69-0 | |
Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6025-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.